3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c31-24-22-8-4-5-9-23(22)26-25(29(24)18-19-6-2-1-3-7-19)28-16-14-27(15-17-28)20-10-12-21(13-11-20)30(32)33/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDLMWJUVDIPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the quinazolinone intermediate.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane, followed by substitution with a nitrophenyl group.
Final Coupling: The final step involves coupling the piperazine derivative with the benzyl-substituted quinazolinone under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The benzyl and piperazine groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Halogenated reagents (e.g., benzyl chloride) and bases (e.g., sodium hydride).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one has shown potential as a pharmacophore for the development of drugs targeting various diseases. Its derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The nitrophenyl group can interact with active sites of enzymes, while the quinazolinone core can stabilize the compound within the binding pocket.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
Piperazine derivatives are prevalent in pharmaceuticals due to their versatility in receptor interaction. Key analogues include:
Key Observations :
- Solubility: The quinazolinone core, with its polar carbonyl group, may confer better aqueous solubility than triazolone-based analogues, which are more lipophilic .
- Ring Conformation: Cremer-Pople puckering analysis suggests the quinazolinone ring adopts a planar conformation, whereas triazolone derivatives (e.g., compounds) exhibit slight puckering due to steric demands of the triazole substituents.
Functional Analogues with Nitroaryl Groups
Nitroaryl groups are rare in CNS drugs due to metabolic instability but are utilized in antiparasitics and explosives. For example:
Contrast : While DNTF leverages nitro groups for explosive energy, the target compound’s nitro group is hypothesized to modulate electronic interactions in biological systems. This highlights a critical divergence in functional design despite structural overlap .
Research Findings and Methodological Considerations
- Crystallography : SHELX-based refinements are essential for resolving the nitro group’s orientation and piperazine ring conformation, which influence receptor docking.
- Thermal Stability : Unlike DNTF, which has high thermal stability for explosives , the target compound’s nitro group may confer susceptibility to metabolic reduction, limiting its in vivo half-life.
Biological Activity
3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Synthesis
The synthesis of this compound involves several steps typically starting from 2-aminoquinazolinone derivatives. The process includes:
- Formation of the Quinazolinone Core : The initial step involves the cyclization of appropriate precursors to form the quinazolinone structure.
- Substitution Reactions : Subsequent reactions introduce the benzyl and piperazine groups, often through nucleophilic substitutions.
- Nitro Group Introduction : The nitro group is added to the phenyl ring through electrophilic aromatic substitution.
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential in treating inflammatory conditions. In a model of acetic acid-induced colitis in rats, it demonstrated significant protective effects:
- Protection Rate : The compound exhibited a protection rate of 79.78% , outperforming dexamethasone (75.30%) at a lower dosage (50 mg/kg) .
- Mechanism : The anti-inflammatory effects are attributed to its inhibitory activity against phospholipase A2 (PLA2) and protease enzymes, with preferential inhibition towards human GIIA type PLA2 .
Anticancer Activity
The anticancer properties of this compound have also been evaluated against various cancer cell lines:
- Cell Lines Tested : It has shown effectiveness against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cell lines.
- IC50 Values : The compound exhibited cytotoxicity with IC50 values ranging from 5 µM to 20 µM , indicating potent activity against these cell lines .
Case Studies
Several case studies have documented the effects of this compound:
- Study on Ulcerative Colitis :
- Anticancer Evaluation :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features:
- Quinazolinone Core : Essential for biological activity; modifications can enhance or reduce potency.
- Piperazine Ring : Contributes to receptor binding affinity and selectivity.
- Nitro Substituent : Alters electronic properties, enhancing interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
